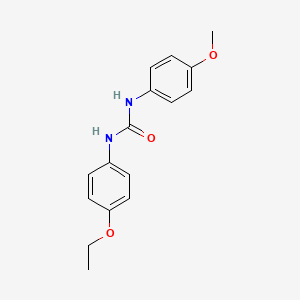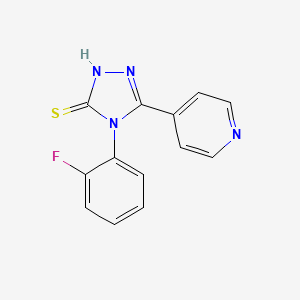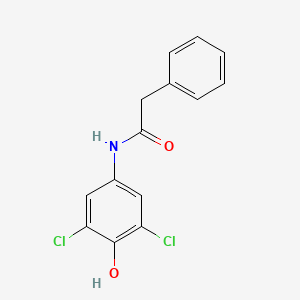![molecular formula C17H25N3O2 B5726710 N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CHIR-99021 is a selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell proliferation.
Wirkmechanismus
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, gene expression, and cell proliferation. By inhibiting GSK-3, this compound modulates these processes and affects various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in stem cell differentiation and cancer biology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types. In stem cells, this compound maintains the pluripotency of embryonic stem cells and induces the differentiation of induced pluripotent stem cells into specific cell types. In cancer cells, this compound inhibits the growth and metastasis of various cancer cell lines by modulating various signaling pathways, including the Wnt/β-catenin pathway. In neurobiology, this compound has been shown to promote neuronal differentiation and protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has several advantages for laboratory experiments, including its high selectivity for GSK-3, its ability to penetrate cell membranes, and its stability in various solvents. However, this compound also has some limitations, including its potential toxicity at high concentrations and its limited solubility in water.
Zukünftige Richtungen
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has significant potential for therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. Future research could focus on developing more potent and selective GSK-3 inhibitors based on the structure of this compound. Additionally, research could investigate the potential of this compound as a therapeutic agent in combination with other drugs or therapies. Finally, more studies are needed to understand the long-term effects and potential side effects of this compound in vivo.
Synthesemethoden
The synthesis of N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea involves the reaction of 4-(4-morpholinyl)aniline with cyclohexyl isocyanate in the presence of a suitable solvent. The reaction yields this compound as a white solid, which can be purified using various methods, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea has been extensively studied in various scientific fields, including stem cell research, cancer biology, and neurobiology. In stem cell research, this compound is used to maintain the pluripotency of embryonic stem cells and induce the differentiation of induced pluripotent stem cells into specific cell types. In cancer biology, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer, colon cancer, and pancreatic cancer. In neurobiology, this compound has been used to study the role of GSK-3 in neuronal development and function.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(4-morpholin-4-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c21-17(18-14-4-2-1-3-5-14)19-15-6-8-16(9-7-15)20-10-12-22-13-11-20/h6-9,14H,1-5,10-13H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISSXLQEDZASFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)

![2-chloro-4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5726651.png)
![methyl 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5726654.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)butanamide](/img/structure/B5726656.png)

![methyl 4-ethyl-5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5726673.png)
![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)

![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)


